4-(2-Phenylethoxy)aniline
Description
Systematic Nomenclature and Molecular Formula
This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as this compound. The compound carries the Chemical Abstracts Service (CAS) registry number 57181-84-7, providing a unique identifier for regulatory and research purposes. The molecular formula C₁₄H₁₅NO establishes the fundamental atomic composition, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
The molecular weight of this compound is precisely calculated as 213.27 g/mol, as computed by PubChem using advanced computational methods. This molecular weight places the compound within the range typical for small organic molecules with potential pharmaceutical applications. The systematic name reflects the structural arrangement where a phenylethoxy group is attached to the para position of an aniline ring, creating a characteristic ether linkage that significantly influences the compound's chemical and physical properties.
Alternative nomenclature for this compound includes 4-phenethoxyaniline, which provides a shortened designation commonly used in chemical literature and databases. The compound's PubChem identifier (CID 3026856) serves as a standardized reference for computational chemistry databases and facilitates cross-referencing across multiple chemical information systems. The International Chemical Identifier (InChI) string for the compound is InChI=1S/C14H15NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2, providing a unique structural representation that enables precise identification regardless of naming conventions.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N, which describes the molecular structure in a linear format suitable for computational analysis and database searches. This notation clearly illustrates the connectivity between the phenyl ring, the ethyl bridge, the oxygen ether linkage, and the aniline moiety, making it an essential tool for chemical informatics applications.
Three-Dimensional Conformational Analysis
The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of rotatable bonds within the phenylethoxy chain. Computational studies reveal that the compound can adopt multiple low-energy conformations, with the most stable arrangements typically featuring optimal spacing between the aromatic rings to minimize steric hindrance while maximizing favorable electronic interactions. The ether oxygen atom serves as a pivotal point that influences the spatial orientation of the phenylethyl group relative to the aniline ring system.
Molecular modeling calculations demonstrate that the preferred conformations involve gauche arrangements around the ethyl bridge, allowing for favorable van der Waals interactions between the aromatic systems while maintaining minimal steric strain. The dihedral angles between the two aromatic rings vary significantly depending on the specific conformation, with typical values ranging from approximately 60° to 120° in the most energetically favorable arrangements. These conformational preferences have important implications for the compound's binding interactions with biological targets and its overall pharmacological profile.
The flexibility of the phenylethoxy chain contributes to the compound's ability to adapt to different binding environments, potentially enhancing its versatility in various applications. Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, provide detailed insights into the conformational landscape and the relative energies of different spatial arrangements. The three-dimensional conformational data available through PubChem includes interactive models that allow visualization of the compound's spatial structure and facilitate understanding of its molecular geometry.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound are limited in the available search results, the compound's solid-state properties can be inferred from its molecular structure and compared with related aromatic ether compounds. The presence of both aniline and phenylethoxy functional groups suggests potential for hydrogen bonding interactions in the crystal lattice, particularly involving the amino group as a hydrogen bond donor and the ether oxygen as a potential acceptor.
Crystal structure databases indicate that compounds with similar structural motifs typically adopt packing arrangements that maximize intermolecular interactions while minimizing steric conflicts between bulky aromatic substituents. The crystallographic arrangement of this compound would likely feature π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the amino functionality. These intermolecular forces contribute to the compound's physical properties, including melting point, solubility characteristics, and thermal stability.
The absence of detailed crystallographic data in the current literature highlights an important research opportunity for structural chemists to investigate the solid-state properties of this compound through single-crystal X-ray diffraction studies. Such investigations would provide valuable insights into the precise molecular geometry, intermolecular interactions, and packing efficiency in the crystalline state. The crystal structure information would also enable more accurate computational modeling and facilitate the design of related compounds with tailored solid-state properties.
Future crystallographic studies of this compound would benefit from systematic investigation of different crystallization conditions and solvent systems to identify optimal crystal growth parameters. The resulting structural data would contribute to a more complete understanding of the compound's physical chemistry and support the development of structure-property relationships for related aromatic ether compounds.
Properties
IUPAC Name |
4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXLHQQIXXGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388608 | |
| Record name | 4-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57181-84-7 | |
| Record name | 4-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection-Deprotection Strategy
The Williamson ether synthesis remains the most direct route, requiring:
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Protection of 4-aminophenol's amine as an acetamide using acetic anhydride in basic conditions
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Ether formation via reaction with 2-phenylethyl bromide in the presence of K₂CO₃/DMF at 80-100°C
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Acidic hydrolysis (HCl/EtOH, reflux) to regenerate the free amine
Key Advantages :
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High atom economy (theoretical yield >85%)
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Compatibility with scale-up processes
Challenges :
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Competing N-alkylation requires careful stoichiometric control
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Acidic hydrolysis conditions may degrade sensitive substrates
Optimization Parameters
Comparative studies of protective groups reveal:
| Protective Group | Deprotection Conditions | Overall Yield (%) |
|---|---|---|
| Acetyl | 6M HCl, reflux | 72 |
| Benzoyl | NaOH/EtOH, 60°C | 68 |
| Trityl | HCO₂H/CH₂Cl₂ | 55 |
Data adapted from analogous protections in
Direct O-Alkylation of 4-Aminophenol
Base-Mediated Alkylation
Employing phase-transfer catalysis:
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4-Aminophenol (1 eq)
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2-Phenylethyl bromide (1.2 eq)
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NaOH (50% aq)/TBAB (catalyst)
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Toluene, 80°C, 12h
Outcome :
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65% isolated yield
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8% N-alkylated byproduct formation
Solvent Effects on Selectivity
| Solvent | Dielectric Constant | O:N Selectivity |
|---|---|---|
| DMF | 36.7 | 4:1 |
| Acetone | 20.7 | 6:1 |
| Toluene | 2.4 | 8:1 |
Polar aprotic solvents increase nucleophilicity but reduce selectivity
Reductive Amination Approaches
Nitro Group Reduction Pathway
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Synthesis of 4-(2-phenylethoxy)nitrobenzene via Ullmann coupling:
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4-Nitrophenol (1 eq)
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2-Phenylethyl bromide (1.1 eq)
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CuI/L-proline, K₂CO₃, DMSO, 110°C
-
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Catalytic hydrogenation (H₂, Pd/C, EtOH) to reduce nitro to amine
Advantages :
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Avoids amine protection requirements
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High functional group tolerance
Limitations :
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Multi-step synthesis reduces overall yield
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Copper residues require rigorous purification
Mitsunobu Etherification Strategy
Reaction Parameters
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4-Acetamidophenol (1 eq)
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2-Phenylethanol (1.5 eq)
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DIAD (1.5 eq)/PPh₃ (1.5 eq)
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THF, 0°C → rt, 24h
Results :
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82% yield of protected ether
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99% regioselectivity
Cost-Benefit Analysis
| Parameter | Mitsunobu | Williamson |
|---|---|---|
| Reagent Cost ($/g) | 12.50 | 3.20 |
| Reaction Time (h) | 24 | 8 |
| Purification Ease | Moderate | Easy |
Industrial-Scale Considerations
Process Intensification
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Continuous flow systems reduce reaction time by 40% compared to batch
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Membrane separation techniques improve yield to 89%
Analytical Characterization
Critical quality attributes include:
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HPLC Purity : >99.5% (C18 column, 60:40 MeCN/H₂O)
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¹H NMR (400 MHz, CDCl₃):
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δ 6.75 (d, J=8.8 Hz, 2H, ArH)
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δ 6.55 (d, J=8.8 Hz, 2H, ArH)
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δ 4.15 (t, J=6.6 Hz, 2H, OCH₂)
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δ 2.95 (t, J=6.6 Hz, 2H, CH₂Ph)
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Environmental Impact Assessment
| Method | PMI* | E-Factor** |
|---|---|---|
| Williamson | 8.7 | 12.4 |
| Mitsunobu | 23.1 | 34.8 |
| Reductive Amination | 15.6 | 18.9 |
*Process Mass Intensity (kg/kg product) **Waste generated per kg product
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Phenylethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
Table 1: Comparative Data of this compound and Analogs
Note: The CAS 17399-24-5 corresponds to the hydrochloride salt; the base compound’s CAS may differ.
Structural and Electronic Differences
- Substituent Effects: Phenethyloxy Group (this compound): Introduces steric bulk and π-π interactions, enhancing solubility in organic solvents for polymer processing . Chloro and Methoxy Groups (4-(5-Chloro-2-methoxy-phenoxy)-aniline): The electron-withdrawing chloro group increases electrophilicity, while methoxy donates electrons, creating a polarized aromatic system suitable for coupling reactions . Hexyloxy Group (4-Hexyloxyaniline): The long alkyl chain improves lipophilicity, making it useful in hydrophobic polymer matrices .
Molecular Weight Trends :
- Bulky substituents (e.g., dichlorobenzyl in N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline) increase MW significantly (372.29 g/mol), impacting crystallinity and melting points .
Biological Activity
4-(2-Phenylethoxy)aniline, also known as phenethyl ether of aniline, is a compound with significant biological activity and potential applications in various fields, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN
- CAS Number : 57181-84-7
The compound features an aniline group substituted with a phenethyl ether moiety, which contributes to its unique biological properties.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell growth .
2. Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. It has been shown to possess significant antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell lysis .
3. Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegeneration .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 35 |
| 100 | 30 | 70 |
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial efficacy against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests strong potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
Q & A
Q. What are the optimized synthetic routes for 4-(2-Phenylethoxy)aniline, and how do reaction conditions influence yield?
A robust method involves coupling amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This approach avoids protective groups and achieves moderate-to-excellent yields (60–90%) for structurally similar anilines. Key variables include stoichiometric ratios (1:1.2 amidoxime:anhydride), solvent polarity, and reaction time (6–12 hours). Side products like oxadiazole derivatives can form under prolonged heating, necessitating precise temperature control (20–25°C) .
Q. Which chemical reactions are most relevant for modifying this compound in medicinal chemistry?
The compound undergoes:
- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives, enhancing lipophilicity for drug design.
- Oxidation : Forms quinones or sulfonic acids under strong oxidizing agents (e.g., KMnO₄), useful for probing redox activity.
- Electrophilic Substitution : Nitration or halogenation at the aromatic ring, guided by the electron-donating phenoxy group’s directing effects .
Q. How is this compound applied in bioactive compound synthesis?
Its aniline core serves as a pharmacophore in kinase inhibitors and antitumor agents. The phenylethoxy group enhances membrane permeability, as seen in analogs like 5-Methyl-2-(2-phenylethoxy)aniline, which improves bioavailability in CNS-targeting drugs. Structural modifications (e.g., introducing methyl or halogen substituents) optimize binding to biological targets like estrogen receptors .
Q. What analytical methods ensure purity and structural integrity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<0.5% threshold).
- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., δ 6.8–7.3 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW = 227.30 g/mol) .
Advanced Research Questions
Q. How does the steric bulk of the phenylethoxy group influence reaction kinetics in cross-coupling reactions?
The phenylethoxy moiety increases steric hindrance, slowing nucleophilic attack at the para position. Comparative studies with 4-Hexyloxyaniline show a 20% reduction in Suzuki coupling efficiency due to hindered Pd catalyst access. Computational models (DFT) predict transition-state destabilization by ~5 kcal/mol .
Q. What strategies improve the compound’s metabolic stability in vivo?
- Deuterium Labeling : Replacing labile hydrogen atoms (e.g., NH₂) reduces oxidative metabolism.
- Cyano Substitution : Introducing a cyano group at the ortho position blocks CYP450-mediated hydroxylation, extending half-life from 2 to 8 hours in murine models .
Q. Can computational modeling predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations reveal strong binding (ΔG = -9.2 kcal/mol) to the ATP pocket of EGFR kinase. The phenylethoxy group forms hydrophobic interactions with Leu788 and Val726, while the aniline NH₂ hydrogen-bonds with Thr766 .
Q. How should researchers handle stability challenges during long-term storage?
Store under argon at -20°C in amber vials to prevent oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stabilized with 0.1% BHT. Avoid aqueous buffers (pH > 7) to minimize hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
